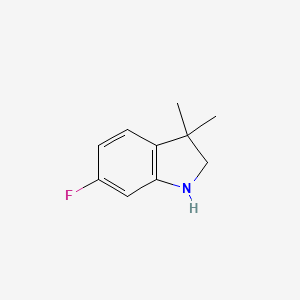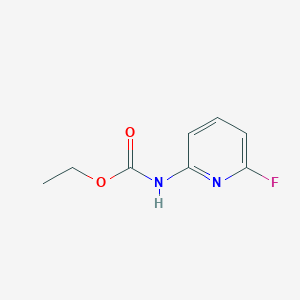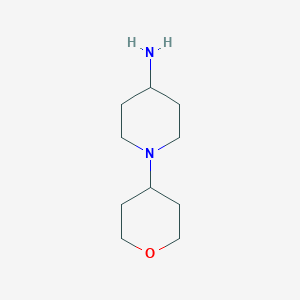![molecular formula C9H17BrO2 B1438028 2-[(3-Bromopropoxy)methyl]oxane CAS No. 1152515-11-1](/img/structure/B1438028.png)
2-[(3-Bromopropoxy)methyl]oxane
Overview
Description
“2-[(3-Bromopropoxy)methyl]oxane” is a chemical compound with the CAS Number: 1152515-11-1 . It has a molecular weight of 237.14 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-[(3-bromopropoxy)methyl]tetrahydro-2H-pyran” and its InChI code is "1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Bromopropoxy)methyl]oxane” include a molecular weight of 237.14 . More specific properties such as hardness, topography, and hydrophilicity are not provided in the search results .Scientific Research Applications
Organic Synthesis and Catalysis
- Research on related compounds, such as oxetanes and oxiranes, highlights their importance in organic synthesis, including the formation of cyclic and acyclic ethers, which are crucial intermediates in synthesizing various pharmaceuticals, agrochemicals, and polymers. For instance, studies on the oxidative dehydrogenation processes and the synthesis of asymmetrically disubstituted methyl oxetanes demonstrate the utility of these compounds in creating complex molecular architectures with potential applications in material science and drug development (Ding et al., 2012) (Xiang, 2000).
Polymer Science
- In polymer science, the synthesis and characterization of acrylate-oxetane interpenetrating polymer networks through thermal-UV dual cure processes illustrate the role of oxetane derivatives in creating novel polymer materials with enhanced mechanical and chemical properties. This research underlines the importance of such compounds in developing advanced materials for coatings, adhesives, and composite technologies (Sangermano et al., 2006).
Environmental Science
- Studies on the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates provide insights into the biodegradation pathways of synthetic ethers in the environment. These findings are crucial for understanding the environmental impact of chemical pollutants and developing strategies for bioremediation and pollution control (Fayolle et al., 2001).
Advanced Oxidation Processes
- The research into the oxidative processes, such as the study on the OH radical-induced oxidation of hydrocarbons, provides fundamental insights into the atmospheric chemistry and the role of synthetic ethers in advanced oxidation processes. These studies are essential for designing efficient oxidation catalysts and understanding the mechanisms of atmospheric pollutants' degradation (Benkelberg et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromopropoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMHXBVACTUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopropoxy)methyl]oxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



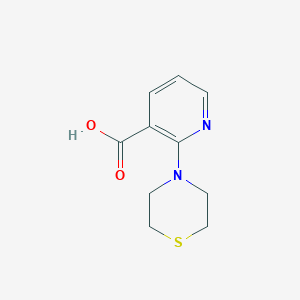
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)


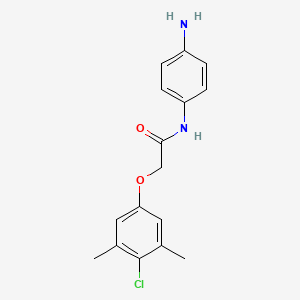
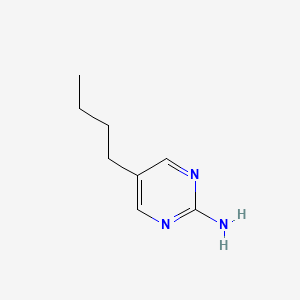
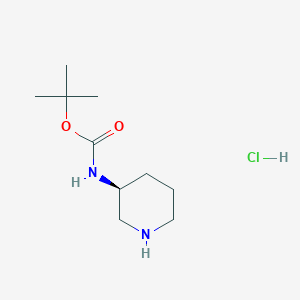

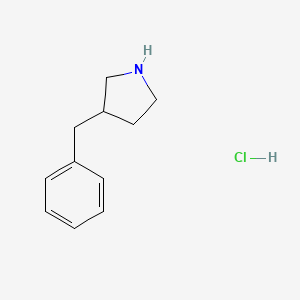

![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
